2-Naphthyl 4-fluorobenzoate is an organic compound that belongs to the class of benzoates, which are esters derived from benzoic acid. This compound features a naphthalene ring structure substituted with a fluorine atom and an ester functional group. Its unique structure imparts distinct chemical properties and potential applications in various scientific fields.
The compound is synthesized through various methods involving naphthalene derivatives and fluorinated benzoic acids. It has been the subject of research due to its potential applications in materials science, particularly in the development of liquid crystal displays and other optoelectronic devices.
2-Naphthyl 4-fluorobenzoate can be classified as:
The synthesis of 2-Naphthyl 4-fluorobenzoate can be achieved through several methods, including:
The choice of method may depend on factors such as desired yield, purity, and environmental considerations. For instance, Friedel-Crafts reactions often require careful control of temperature and reaction time to avoid side reactions.
The molecular formula for 2-Naphthyl 4-fluorobenzoate is . Its structure consists of a naphthalene ring bonded to a benzoate group with a fluorine substituent at the para position relative to the ester linkage.
C1=CC=C(C=C1C(=O)O)C2=CC=CC=C2F
KXHQQSFOZLVRNV-UHFFFAOYSA-N
2-Naphthyl 4-fluorobenzoate can participate in various chemical reactions:
Typical reagents for these reactions include sodium hydroxide for hydrolysis and various alcohols for esterification. Reaction conditions such as temperature and solvent choice play critical roles in determining product yields and selectivity.
The mechanism of action for reactions involving 2-Naphthyl 4-fluorobenzoate typically includes:
2-Naphthyl 4-fluorobenzoate has several scientific applications:
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: